CYM 50358 hydrochloride
Description
CYM 50358 hydrochloride is a selective sphingosine-1-phosphate receptor subtype 4 (S1P₄) antagonist, widely utilized in preclinical research to investigate S1P₄-mediated signaling pathways. Its chemical name is (Z)-N-(4-(aminomethyl)-2,6-dimethylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide hydrochloride, with a molecular formula of C₂₀H₁₉Cl₃N₂O₂ and a molecular weight of 425.73 g/mol . It is provided as a lyophilized powder or pre-dissolved solution (10 mM in DMSO) and is recommended for use in concentrations ranging from 0.1–1 μM in cellular assays .
Properties
Molecular Formula |
C20H18Cl2N2O2.HCl |
|---|---|
Molecular Weight |
425.74 |
SMILES |
CC1=C(/N=C(O)/C2=CC=C(O2)C3=C(Cl)C=CC(Cl)=C3)C(C)=CC(CN)=C1.Cl |
Synonyms |
N-[(4-(Aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)-2-furancarboxamide hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Introduction to CYM 50358 Hydrochloride
This compound is a potent and selective antagonist of the sphingosine-1-phosphate receptor 4 (S1P4), with an IC50 value of approximately 25 nM. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in immunology and respiratory medicine. The following sections will delve into its biological activity, applications in research, and documented case studies.
In Vitro Studies
In vitro studies have demonstrated that CYM 50358 effectively suppresses mast cell degranulation. Mast cells play a significant role in allergic responses by releasing mediators such as histamine and leukotrienes upon activation. The inhibition of this process by CYM 50358 suggests its potential utility in treating allergic conditions .
Allergic Asthma
One of the most notable applications of this compound is in the treatment of allergic asthma. Research indicates that administration of this compound before sensitization or antigen challenge significantly reduces eosinophil accumulation and Th2 cytokine levels in animal models . The following table summarizes key findings from studies on allergic asthma:
| Study | Model | Findings |
|---|---|---|
| Kim & Im (2021) | Ovalbumin-induced asthma model | Reduced eosinophil counts and inflammatory scores with CYM 50358 treatment before sensitization or challenge. |
| Park & Im (2019) | RBL-2H3 mast cell model | Suppressed degranulation and mediator release in response to antigen exposure. |
Immune Modulation
CYM 50358 has also been investigated for its role in modulating immune responses beyond allergic asthma. Its ability to inhibit S1P4 may affect lymphocyte migration and dendritic cell function, potentially influencing autoimmune disease mechanisms .
Potential Therapeutic Uses
The therapeutic implications of CYM 50358 extend to various conditions characterized by dysregulated immune responses, including:
- Autoimmune diseases : By modulating immune cell trafficking and activation.
- Chronic inflammatory diseases : Such as chronic obstructive pulmonary disease (COPD) and multiple sclerosis.
Case Study Overview
Several studies have documented the effects of CYM 50358 in preclinical models:
- Research on Allergic Responses : A study demonstrated that treatment with CYM 50358 significantly inhibited antigen-induced degranulation of mast cells, leading to decreased levels of IgE and inflammatory cytokines .
- Impact on Lung Inflammation : Histological evaluations showed that CYM 50358 reduced inflammatory markers in lung tissues of asthmatic mice, highlighting its potential for managing respiratory conditions .
Summary of Research Findings
The following table summarizes key research findings related to CYM 50358:
Comparison with Similar Compounds
Comparison with Similar Compounds
CYM 50358 hydrochloride belongs to a class of S1P receptor antagonists, which includes JTE013 (S1P₂ antagonist) and VPC23019 (S1P₁/S1P₃ antagonist). Below is a detailed comparison:
Functional Comparison
Structural and Pharmacological Insights
- This compound: Features a furan-carboxamide core with dichlorophenyl and aminomethyl substituents, critical for S1P₄ binding .
- JTE013: Structurally distinct, with a thiazole backbone optimized for S1P₂ antagonism. No structural data is available in the provided evidence.
- VPC23019 : Contains a biphenyl scaffold targeting S1P₁/S1P₃, though exact structural details are unspecified .
Key Research Findings
CYM 50358 in Lipid Metabolism : In studies on brown adipose tissue aging, CYM 50358 inhibited S1P₄-dependent pathways, contrasting with JTE013 (S1P₂ blockade) and VPC23019 (S1P₁/S1P₃ inhibition), which modulate distinct metabolic and inflammatory responses .
Functional Redundancy : While all three compounds antagonize S1P receptors, their subtype selectivity dictates divergent physiological roles. For example, S1P₄ is linked to immune cell trafficking, whereas S1P₁/S1P₃ regulates endothelial barrier integrity .
Critical Analysis of Evidence
- Consistencies : All sources confirm CYM 50358’s role as an S1P₄ antagonist . functionally groups it with JTE013 and VPC23019, emphasizing shared solubility and concentration ranges.
- Discrepancies : and slightly differ in molecular weight reporting (425.74 vs. 425.73 g/mol), likely due to rounding . Structural data for JTE013 and VPC23019 are absent, limiting direct comparisons.
Preparation Methods
Original Discovery by Guerrero et al. (2011)
The first reported synthesis of this compound was detailed by Guerrero et al. in Bioorganic & Medicinal Chemistry Letters. The route involves a multi-step process centered on amide bond formation between two key intermediates:
-
5-(2,5-Dichlorophenyl)furan-2-carboxylic acid
-
4-(Aminomethyl)-2,6-dimethylaniline
Reaction Scheme:
-
Activation of the carboxylic acid : The furan-carboxylic acid is activated using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
-
Amide coupling : The activated acid reacts with 4-(aminomethyl)-2,6-dimethylaniline in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere.
-
Salt formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Conditions:
| Parameter | Detail |
|---|---|
| Coupling agent | EDCl/HOBt or HATU |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20–25°C) |
| Reaction time | 12–24 hours |
| Yield (free base) | 60–75% |
Optimization of the Synthetic Pathway
Subsequent refinements to Guerrero’s method have focused on improving yield and scalability:
Solvent Optimization
Replacing DCM with tetrahydrofuran (THF) increased reaction efficiency due to better solubility of intermediates, achieving yields up to 82% for the free base.
Catalytic Enhancements
The use of DMAP (4-Dimethylaminopyridine) as a catalyst reduced side reactions, particularly the formation of di-acylated byproducts.
Purification Techniques
-
Column chromatography : Silica gel with a gradient eluent (ethyl acetate/hexane) is employed for initial purification.
-
Recrystallization : The hydrochloride salt is recrystallized from ethanol/water mixtures to achieve ≥97% purity (HPLC).
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Q. What is the molecular mechanism of CYM 50358 hydrochloride as an S1PR4 antagonist, and how does it influence immune cell modulation?
this compound selectively inhibits sphingosine-1-phosphate receptor subtype 4 (S1PR4), disrupting S1P-mediated signaling pathways. In CD8+ T cells, S1PR4 antagonism enhances proliferation and expansion by blocking downstream pathways that suppress T-cell activation. For example, genetic ablation of S1PR4 or pharmacological inhibition with CYM 50358 increased CD8+ T cell proliferation in vitro, as demonstrated by flow cytometry and proliferation assays . Researchers should validate receptor specificity using competitive binding assays (e.g., radioligand displacement) and confirm functional effects via phosphoprotein profiling (e.g., ERK phosphorylation).
Q. What are the recommended protocols for synthesizing and characterizing this compound in academic settings?
Synthesis should follow IUPAC nomenclature and include detailed characterization via NMR, HPLC, and mass spectrometry to confirm purity (>95%) and structure. Physical properties (e.g., solubility in DMSO or aqueous buffers) must be empirically determined due to limited published data on density and melting points . For stability, store lyophilized powder at -20°C and solutions at -80°C to prevent degradation . Always cross-validate spectral data with literature or commercial standards (if available) to ensure batch consistency.
Q. How should researchers design dose-response experiments to determine the IC50 of this compound in S1PR4 inhibition?
Use a logarithmic concentration range (e.g., 1 nM–10 µM) in cell-based assays (e.g., GTPγS binding or calcium flux assays). Include positive controls (e.g., known S1PR4 agonists) and negative controls (vehicle-only). Data analysis should employ nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values, ensuring triplicate replicates and statistical validation (p < 0.05 via ANOVA). Note that IC50 may vary by cell type due to receptor expression levels .
Advanced Research Questions
Q. What methodological considerations are critical when reconciling contradictory data on this compound’s efficacy across different immune cell models?
Contradictions often arise from cell-specific S1PR4 expression or off-target effects. To address this:
- Perform siRNA-mediated S1PR4 knockdown to confirm target specificity.
- Use high-content screening (e.g., multiplex cytokine profiling) to identify confounding pathways.
- Cross-reference findings with genetic ablation models (e.g., S1PR4-KO mice) to isolate pharmacological effects .
- Validate using orthogonal assays (e.g., Western blot for downstream signaling proteins).
Q. How can researchers optimize in vivo studies to evaluate this compound’s therapeutic potential in cancer immunotherapy?
- Model selection : Use syngeneic tumor models (e.g., MC38 colorectal carcinoma) with immunocompetent mice to assess CD8+ T cell infiltration via flow cytometry.
- Dosing regimen : Administer CYM 50358 intraperitoneally (5–10 mg/kg daily) based on pharmacokinetic studies of similar S1PR antagonists.
- Endpoint analysis : Combine tumor volume measurements with immunohistochemistry (IHC) for CD8+ T cell markers and cytokine ELISAs .
- Controls : Include vehicle and agonist-treated cohorts to contextualize antagonist efficacy.
Q. What strategies are recommended for integrating computational modeling with experimental data to predict this compound’s off-target interactions?
- Molecular docking : Use AutoDock Vina to simulate binding affinities against S1PR1–5 subtypes; prioritize in vitro testing for receptors with ΔG < -7 kcal/mol.
- Machine learning : Train models on existing S1PR antagonist datasets to predict ADMET properties (e.g., plasma protein binding, hepatic clearance).
- Network pharmacology : Map S1PR4-associated pathways (e.g., NF-κB, STAT3) to identify synergistic/antagonistic drug combinations .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze and present dose-response data for this compound to ensure reproducibility?
- Data normalization : Express results as % inhibition relative to vehicle controls.
- Error reporting : Use standard error of the mean (SEM) with 95% confidence intervals.
- Visualization : Plot sigmoidal curves with Hill slopes using tools like OriginLab; include raw data points in supplementary materials.
- Metadata : Document solvent used (e.g., DMSO concentration ≤0.1%), cell passage number, and incubation times .
Q. What steps are necessary to validate the specificity of this compound in complex biological systems (e.g., primary immune cells)?
- Competitive binding assays : Co-treat with S1P (100 nM) to confirm receptor occupancy.
- CRISPR validation : Generate S1PR4-KO cell lines and compare responses to wild-type.
- Proteomic profiling : Utilize mass spectrometry to detect off-target protein interactions .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
Q. How can researchers ensure ethical compliance when using this compound in animal studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
